molecular formula C7H7FO4 B6213598 2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid CAS No. 2731009-62-2

2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Cat. No.: B6213598
CAS No.: 2731009-62-2
M. Wt: 174.1
InChI Key:
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Description

2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This compound is of interest due to its unique structural features, which include a highly strained bicyclic framework. The incorporation of a fluorine atom further enhances its chemical properties, making it a valuable building block in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, amines, and carboxylic acids .

Scientific Research Applications

2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules with unique structural features.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Its derivatives are explored for potential therapeutic applications due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves its interaction with molecular targets through its fluorinated bicyclic structure. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable component in drug design. The specific pathways and targets depend on the functional groups attached to the bicyclic core .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: The non-fluorinated parent compound.

    2-chlorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A chlorinated analogue with similar structural features.

    2-bromobicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A brominated derivative with comparable reactivity.

Uniqueness

2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and binding affinity. These features make it a valuable compound in various scientific and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves the following steps: introduction of the fluorine atom, formation of the bicyclic ring system, and introduction of the carboxylic acid groups.", "Starting Materials": [ "1,1,1-trifluoroacetone", "cyclopentadiene", "maleic anhydride", "sodium hydroxide", "sulfuric acid", "water", "diethyl ether", "magnesium", "carbon dioxide", "ethyl bromide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-fluoro-1,1,1-trifluoropropan-2-one by reacting 1,1,1-trifluoroacetone with hydrogen fluoride in the presence of sulfuric acid and water.", "Step 2: Formation of the bicyclic ring system by reacting cyclopentadiene with 2-fluoro-1,1,1-trifluoropropan-2-one in diethyl ether in the presence of magnesium and carbon dioxide.", "Step 3: Introduction of the carboxylic acid groups by reacting the bicyclic compound with maleic anhydride in ethanol in the presence of sodium hydroxide.", "Step 4: Conversion of the maleic acid groups to carboxylic acid groups by reacting the product with hydrochloric acid and sodium bicarbonate.", "Step 5: Purification of the product by washing with water, drying with sodium sulfate, and recrystallization from ethanol." ] }

CAS No.

2731009-62-2

Molecular Formula

C7H7FO4

Molecular Weight

174.1

Purity

95

Origin of Product

United States

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